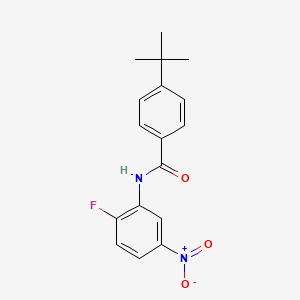![molecular formula C16H9FN2O3S2 B11681845 (5Z)-5-[(2-fluorophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11681845.png)
(5Z)-5-[(2-fluorophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(2-フルオロフェニル)メチリデン]-3-(3-ニトロフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、チアゾリジンオンファミリーに属する複雑な有機化合物です。この化合物は、チアゾリジンオン環、フルオロフェニル基、ニトロフェニル基を含む独自の構造によって特徴付けられます。その潜在的な生物学的および化学的特性により、さまざまな科学研究分野で注目を集めています。
準備方法
合成経路と反応条件
(5Z)-5-[(2-フルオロフェニル)メチリデン]-3-(3-ニトロフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つには、2-フルオロベンズアルデヒドと3-ニトロベンジルアミンを縮合させて中間体シッフ塩基を形成することが含まれます。この中間体は、酸性条件下でチオグリコール酸と環化して、目的のチアゾリジンオン化合物を生成します。
工業生産方法
この化合物の具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、ラボ合成プロセスを拡大することです。これには、収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。さらに、連続フローリアクターと自動合成システムを使用して、効率と再現性を向上させることができます。
化学反応の分析
反応の種類
(5Z)-5-[(2-フルオロフェニル)メチリデン]-3-(3-ニトロフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して達成することができます。
置換: この化合物は、特にフルオロフェニルおよびニトロフェニル位置で求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素または水中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下で、アミンやチオールなどの求核試薬。
主な生成物
酸化: スルホキシドまたはスルホン形成。
還元: アミンまたはアルコール形成。
置換: 置換チアゾリジンオン形成。
科学研究への応用
(5Z)-5-[(2-フルオロフェニル)メチリデン]-3-(3-ニトロフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 抗炎症、抗菌、抗がん作用など、潜在的な治療効果について探求されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
(5Z)-5-[(2-fluorophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(5Z)-5-[(2-フルオロフェニル)メチリデン]-3-(3-ニトロフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は酵素または受容体に結合して、その活性を変化させ、さまざまな生物学的効果を引き起こす可能性があります。たとえば、特定の酵素の活性部位に結合することにより、基質結合とそれに続く触媒作用を阻止することにより、これらの酵素の活性を阻害する可能性があります。
類似化合物との比較
類似化合物
独自性
(5Z)-5-[(2-フルオロフェニル)メチリデン]-3-(3-ニトロフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、異なる化学的および生物学的特性を付与する官能基の特定の組み合わせのために独自です。フルオロフェニル基とニトロフェニル基の両方が存在することは、さまざまな化学反応と生物学的相互作用の可能性を高め、他のチアゾリジンオン誘導体とは一線を画しています。
特性
分子式 |
C16H9FN2O3S2 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
(5Z)-5-[(2-fluorophenyl)methylidene]-3-(3-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9FN2O3S2/c17-13-7-2-1-4-10(13)8-14-15(20)18(16(23)24-14)11-5-3-6-12(9-11)19(21)22/h1-9H/b14-8- |
InChIキー |
LPSOKOSJFHJATG-ZSOIEALJSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-])F |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3-methylbutanamido]benzamide](/img/structure/B11681762.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681766.png)
![4-({2,6-dichloro-4-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11681788.png)

![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11681802.png)
![8-(benzylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11681804.png)
![(5Z)-5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11681805.png)
![ethyl 1,2-dimethyl-5-[(3-methylbutanoyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11681806.png)
![(5E)-1-(4-methoxyphenyl)-5-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681807.png)
![(5E)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11681809.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11681819.png)
![(2Z)-N-acetyl-6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11681821.png)
![Propyl [(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11681829.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B11681831.png)
